5-(4-Tert-butylphenyl)indoline
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Overview
Description
5-(4-Tert-butylphenyl)indoline is a chemical compound with the molecular formula C18H21N. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient and operates under mild conditions, using inexpensive reagents. Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert indole derivatives back to indoline structures.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
5-(4-Tert-butylphenyl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)indoline involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can inhibit the activity of certain kinases and proteases, leading to anticancer and antimicrobial effects . The tert-butyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: A halogenated indoline derivative with enhanced reactivity and potential as a synthetic intermediate.
5-Methylindoline: A methyl-substituted indoline with different electronic properties and reactivity compared to 5-(4-Tert-butylphenyl)indoline.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, stability, and biological activity. This structural feature distinguishes it from other indoline derivatives and can lead to unique applications in various fields.
Properties
Molecular Formula |
C18H21N |
---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C18H21N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-9,12,19H,10-11H2,1-3H3 |
InChI Key |
HXCIOIZIWJBUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
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